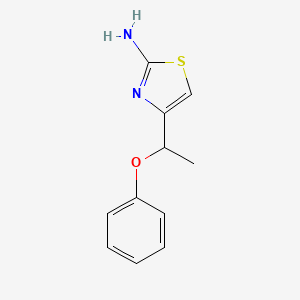

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-phenoxyethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYUQHJSBCNHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=N1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672403 | |

| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-97-0 | |

| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine typically involves:

- Formation of the thiazole ring system, often starting from 2-aminothiazoles or related precursors.

- Introduction of the 1-phenoxyethyl moiety via substitution or condensation reactions.

- Cyclization and functional group transformations to yield the final amine-substituted thiazole.

Synthesis via Cyclization of Thiosemicarbazides and Phenoxypropionyl Derivatives

A well-documented method involves the preparation of thiosemicarbazides from 2-phenoxypropionic acid hydrazides and their subsequent cyclization:

Step 1: Preparation of 2-Phenoxypropionic Acid Hydrazides

Ethyl 2-phenoxypropionates react with hydrazine hydrate to yield 2-phenoxypropionic acid hydrazides.Step 2: Formation of Thiosemicarbazides

These hydrazides condense with phenyl or cyclohexyl isothiocyanates to form 1-(2-phenoxypropionyl)-4-phenyl/cyclohexyl-3-thiosemicarbazides.Step 3: Cyclization to Thiazole Derivatives

Refluxing the thiosemicarbazides with 2 N sodium hydroxide induces cyclization to 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione intermediates.Step 4: Final Substitution

Treatment of these triazoles with 2-chloro-N-(2-thiazolyl)acetamides in the presence of anhydrous potassium carbonate yields the target this compound derivatives.

This multi-step route was detailed in a study synthesizing various analogs with antimicrobial activity, with characterization data summarized in tabular form (see Table 1 in the source).

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

An alternative, more streamlined approach involves a one-pot synthesis using polyphosphate ester as a cyclodehydration agent:

- Reactants: Thiosemicarbazide and carboxylic acid derivatives.

- Conditions: The reaction proceeds without toxic additives like POCl3 or SOCl2.

- Mechanism: PPE facilitates a three-step reaction sequence in one pot, leading to the formation of 2-amino-1,3,4-thiadiazoles, which are structurally related to thiazoles.

While this method was applied to 1,3,4-thiadiazole-2-amine derivatives, it demonstrates a green chemistry approach potentially adaptable for the synthesis of this compound analogs.

Hantzsch Thiazole Synthesis Adaptation

The classical Hantzsch synthesis offers a route to 4-phenyl-1,3-thiazol-2-amines:

- Reactants: Aryl ketones and thiourea in a 1:2 molar ratio.

- Catalyst: Iodine (4 equivalents).

- Conditions: Heating for 4 hours.

- Workup: Addition of hot water, ether washes to remove iodine, neutralization with ammonium hydroxide, and crystallization from ethanol-water.

This method yields 4-phenyl-1,3-thiazol-2-amine scaffolds, which can be further functionalized to introduce the 1-phenoxyethyl group via substitution reactions or coupling with appropriate phenoxyethyl precursors.

The introduction of the amine group at the 2-position of the thiazole ring can also be achieved by reduction methods:

- Reduction of nitriles, amides, or nitro precursors with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Gabriel synthesis or azide reduction methods for primary amine introduction after substitution reactions.

These techniques provide alternative routes to amine-functionalized thiazoles, including this compound, depending on the availability of precursors and desired functional groups.

Summary Table of Preparation Methods

| Methodology | Key Reactants/Intermediates | Conditions/Notes | Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization Route | 2-phenoxypropionic acid hydrazides, isothiocyanates | Reflux with NaOH, K2CO3 for substitution | Well-established, yields diverse analogs | Multi-step, requires careful purification |

| One-Pot PPE Cyclodehydration | Thiosemicarbazide + carboxylic acid | Polyphosphate ester, no toxic reagents | Green chemistry, fewer steps | Demonstrated mainly for thiadiazoles |

| Hantzsch Thiazole Synthesis | Aryl ketones + thiourea + iodine | Heating 4 h, aqueous workup | Simple, classical method | Requires further functionalization |

| Reduction of Nitriles/Amides | Nitrile/amide precursors | LiAlH4 or catalytic hydrogenation | Direct amine introduction | Sensitive reagents, safety concerns |

Research Findings and Characterization

- The synthesized compounds, including this compound derivatives, were characterized by mass spectrometry, IR, and NMR spectroscopy to confirm structure and purity.

- Biological activity assays, such as antimicrobial and antileishmanial tests, have been conducted on related thiazole amines, demonstrating the importance of precise synthetic control for bioactive compound development.

- Optimization of reaction conditions, such as solvent choice, temperature, and reagent ratios, significantly affects yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenoxyethyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of thiazole compounds, including 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, exhibit significant anticancer properties. A study demonstrated that certain thiazole derivatives could inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. Specifically, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent compound with moderate antiproliferative activity against human cancer cell lines .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. In vitro studies have indicated that thiazole derivatives possess activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with cellular processes or enzyme inhibition .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may offer neuroprotective benefits. Studies indicate their potential to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The thiazole ring structure allows for effective binding to enzymes involved in critical pathways such as cancer proliferation and inflammation.

- Receptor Modulation: It may modulate receptor activities, influencing cellular signaling pathways that contribute to disease progression .

Material Science Applications

Dyes and Polymers

Due to its unique chemical properties, this compound is being explored as a building block for the synthesis of new materials. Its derivatives are being used in the development of dyes and polymers with enhanced properties.

Data Tables

Case Studies

- Anticancer Study : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for antiproliferative activity. The most potent compound induced G2/M phase arrest in cancer cells, highlighting the therapeutic potential of thiazole derivatives in oncology .

- Antimicrobial Evaluation : Eight different 4-phenyl-1,3-thiazol-2-amines were tested against Leishmania amazonensis. Some compounds showed promising anti-promastigote activity with selectivity indexes indicating low cytotoxicity towards host cells .

Wirkmechanismus

The mechanism of action of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, their substituents, biological activities, and mechanistic insights:

Structural and Functional Insights

Substituent Effects on Bioactivity: Aromatic Moieties: Compounds with electron-donating groups (e.g., methoxy in 10s ) enhance antiproliferative activity by stabilizing tubulin interactions. In contrast, electron-withdrawing groups (e.g., chloro in 4i ) improve antimicrobial potency. Heterocyclic Additions: Triazole-containing compounds (e.g., 4i ) exhibit enhanced binding through π-π stacking and halogen interactions, critical for anti-inflammatory activity.

Mechanistic Diversity :

- Tubulin inhibitors (e.g., 10s) target the colchicine site, disrupting microtubule dynamics .

- Dual-target inhibitors like MortaparibMild leverage heterocyclic diversity to address drug resistance in cancer.

- Anti-inflammatory agents (e.g., TH-644 ) modulate prostaglandin pathways and osteoclastogenesis.

Applications Beyond Pharmacology :

- Thiazole derivatives with methoxy or nitro groups (e.g., ) are utilized in dye synthesis, demonstrating high fixation efficiency on nylon fabrics. Substituents influence λmax and dye stability under varying pH and temperature conditions.

Biologische Aktivität

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and neurological disorders. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure consists of a thiazole ring linked to a phenoxyethyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that certain thiazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase of the cell cycle, similar to established chemotherapeutic agents like colchicine .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10s | SGC-7901 | 5.0 | Tubulin inhibition |

| 4-(1-Phe...) | HT-29 | TBD | TBD |

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties. The presence of halogen or oxygenated substituents in the phenyl ring enhances their antibacterial and antifungal activities. For example, derivatives with phenyl groups have shown efficacy against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(1-Phe...) | Staphylococcus aureus | 32 µg/mL |

| Thiazole Derivative | Candida albicans | 24 µg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various thiazole derivatives on human cancer cell lines. Among them, a derivative similar to this compound was found to induce apoptosis and inhibit tumor growth in vitro and in vivo models. The study concluded that these compounds could serve as potential leads for developing new anticancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives against a range of pathogens. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the standard synthetic methodologies for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, 2-amino-thiazole derivatives are synthesized by refluxing precursors (e.g., substituted aldehydes or ketones) with 2-aminothiazole in ethanol or methanol, often with catalytic acetic acid (2–3 drops) for 7–12 hours. The reaction mixture is cooled to precipitate the product, followed by recrystallization from ethanol to enhance purity . Key parameters include solvent choice, temperature, and reaction time, which influence yield (typically 60–85%). Structural validation is performed via -NMR and -NMR to confirm regiochemistry and purity.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DCM/hexane. Data collection uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL (for small molecules) or SHELXS (for phase determination) . Key metrics include:

| Parameter | Value (Example) |

|---|---|

| Space group | Monoclinic, |

| Unit cell dimensions | |

| -factor | , |

| Data are deposited in the Cambridge Structural Database (CSD) for public access . |

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from tautomerism, impurities, or solvent effects. To address this:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-proton and carbon-proton correlations .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., , exact mass 220.0671).

- Cross-validate with SC-XRD to unambiguously resolve stereochemical ambiguities .

- For impurities, employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

Q. What experimental strategies optimize bioactivity studies for this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -F, -Cl) show enhanced activity due to increased membrane permeability .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Thiazole-amine scaffolds disrupt tubulin polymerization (IC values: 0.5–5 µM) .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Key interactions include hydrogen bonding with thiazole-N and hydrophobic contacts with the phenoxyethyl group .

Q. How does coordination chemistry enhance the biomedical relevance of this compound?

- Methodological Answer : The thiazol-2-amine moiety acts as a polydentate ligand. For example, Pd(II) complexes (e.g., [PdCl(MIMTA)]) are synthesized by reacting this compound with PdCl in methanol. These complexes exhibit:

- Anticancer activity : Tested via apoptosis assays (Annexin V/PI staining).

- Structural insights : SC-XRD reveals square-planar geometry with Pd–N(thiazole) bond lengths of ~2.05 Å .

Stability studies (TGA/DSC) confirm thermal robustness up to 200°C, critical for drug formulation .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar thiazol-2-amine derivatives?

- Methodological Answer : Yield discrepancies (e.g., 50% vs. 85%) arise from:

- Solvent polarity : Polar aprotic solvents (DMF) favor higher yields but may complicate purification.

- Catalyst choice : Acetic acid vs. p-toluenesulfonic acid (PTSA) alters reaction kinetics.

- Substituent effects : Bulky groups (e.g., tert-butyl) sterically hinder condensation, reducing yields .

Mitigation involves Design of Experiments (DoE) to optimize parameters (e.g., Taguchi method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.